molecular formula C10H15N3O B8010618 2-(4,6-Dimethylpyrimidin-2-yl)morpholine

2-(4,6-Dimethylpyrimidin-2-yl)morpholine

Cat. No.: B8010618
M. Wt: 193.25 g/mol
InChI Key: OFEXNLMPZVTUOE-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)morpholine is an organic compound characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a morpholine ring attached at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)morpholine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution with Morpholine: The 2-position of the pyrimidine ring is then substituted with morpholine. This can be achieved through a nucleophilic substitution reaction where morpholine displaces a leaving group (such as a halide) on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, forming hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the original compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use as a corrosion inhibitor and in the development of agrochemicals.

Mechanism of Action

The mechanism by which 2-(4,6-Dimethylpyrimidin-2-yl)morpholine exerts its effects depends on its specific application:

    Biological Targets: The compound may interact with enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-Dimethylpyrimidin-2-yl)amine: Similar structure but lacks the morpholine ring, which may affect its biological activity and chemical reactivity.

    4,6-Dimethyl-2-(morpholin-4-yl)pyrimidine: Another closely related compound with potential differences in reactivity and application due to the position of the morpholine ring.

Uniqueness

2-(4,6-Dimethylpyrimidin-2-yl)morpholine is unique due to the presence of both the dimethylpyrimidine and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications compared to similar compounds.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-8(2)13-10(12-7)9-6-11-3-4-14-9/h5,9,11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEXNLMPZVTUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CNCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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